molecular formula C15H25NO5 B1378583 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid CAS No. 1797019-22-7

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

Cat. No. B1378583
CAS RN: 1797019-22-7
M. Wt: 299.36 g/mol
InChI Key: HXIDJHXBOPLOGY-UHFFFAOYSA-N
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Description

“7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid” is a chemical compound with the molecular formula C15H25NO5 . It has a molecular weight of 299.36 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a bicyclic ring and a carboxylic acid group . The InChI string for this compound is InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.36 g/mol . It has a computed XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 299.17327290 g/mol . The topological polar surface area is 84.9 Ų . It has a heavy atom count of 21 . The complexity of the molecule, computed by Cactvs, is 454 .

Scientific Research Applications

Chiral Separation in Green Manufacturing

The tert-butoxycarbonyl (Boc) group is instrumental in the chiral separation of certain compounds, which is a critical step in green manufacturing processes. For example, an effective approach to separate chiral compounds was developed for the anti-HCV drug Velpatasvir. This process eliminates the need for salinization and dissociation processes and reduces the use of several organic solvents, replacing them with water. This results in increased yield, atom economy, and reaction mass efficiency, as well as a reduction in process mass intensity .

Dipeptide Synthesis

Boc-protected amino acid ionic liquids derived from the compound have been used in dipeptide synthesis. These ionic liquids serve as starting materials in the synthesis process with commonly used coupling reagents. This application is significant in the field of peptide chemistry where the protection of amino groups is essential to prevent unwanted reactions during synthesis .

Drug Development

The Boc group is a common protecting group used in the synthesis of pharmaceuticals. It can be added to amines under aqueous conditions, which is a crucial step in the development of various drugs. The protection provided by the Boc group allows for subsequent reactions to occur without affecting the amine functionality .

properties

IUPAC Name

8,8-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIDJHXBOPLOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1(C(=O)O)NC(=O)OC(C)(C)C)CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 2
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 5
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Reactant of Route 6
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid

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